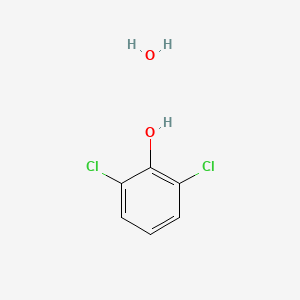
Phenol, 2,6-dichloro-, monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-dichloro-, monohydrate (9CI) is a chemical compound with the molecular formula C6H4Cl2O.H2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-, monohydrate can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C6H5OH+2Cl2→C6H3Cl2OH+2HCl
The resulting 2,6-dichlorophenol is then hydrated to form the monohydrate compound.
Industrial Production Methods
In industrial settings, the production of 2,6-dichlorophenol involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The hydration step is carried out by exposing the 2,6-dichlorophenol to water vapor under controlled conditions to obtain the monohydrate form.
化学反应分析
Types of Reactions
Phenol, 2,6-dichloro-, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorocyclohexanols.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.
科学研究应用
Phenol, 2,6-dichloro-, monohydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of pesticides, disinfectants, and other chemical products.
作用机制
The mechanism of action of phenol, 2,6-dichloro-, monohydrate involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its chlorinated structure enhances its reactivity and ability to penetrate biological membranes. The molecular targets include enzymes and structural proteins, which are inactivated or denatured upon exposure to the compound.
相似化合物的比较
Similar Compounds
Phenol: The parent compound without chlorine substitutions.
2,4-Dichlorophenol: Chlorine atoms substituted at the 2 and 4 positions.
4-Chlorophenol: Single chlorine substitution at the 4 position.
Uniqueness
Phenol, 2,6-dichloro-, monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and antimicrobial activity compared to other chlorophenols.
属性
CAS 编号 |
848169-95-9 |
|---|---|
分子式 |
C6H6Cl2O2 |
分子量 |
181.01 g/mol |
IUPAC 名称 |
2,6-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2 |
InChI 键 |
UNBGRCJPTFUYFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)
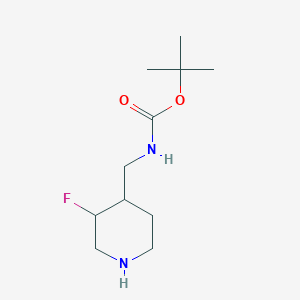


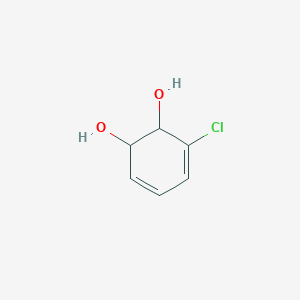
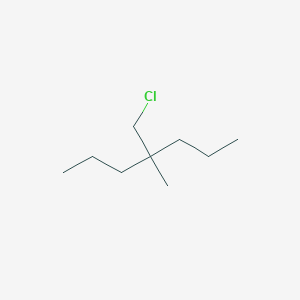


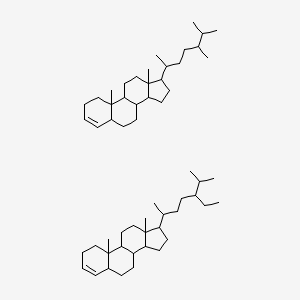
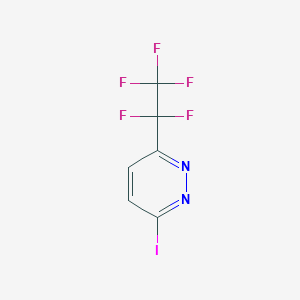
![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
